Methyl 1-cyano-2-methanesulfonylcyclopropane-1-carboxylate

Description

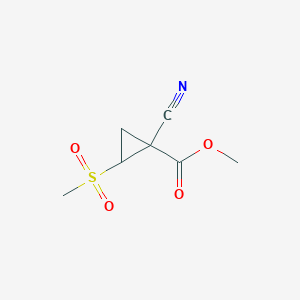

Methyl 1-cyano-2-methanesulfonylcyclopropane-1-carboxylate (CAS: 2095396-11-3) is a cyclopropane derivative featuring a cyano (-CN) group, a methanesulfonyl (-SO₂CH₃) group, and a methyl ester (-COOCH₃) substituent. This compound is recognized as a versatile small-molecule scaffold in medicinal chemistry and organic synthesis due to its strained cyclopropane ring and electron-withdrawing substituents, which enhance reactivity .

Properties

Molecular Formula |

C7H9NO4S |

|---|---|

Molecular Weight |

203.22 g/mol |

IUPAC Name |

methyl 1-cyano-2-methylsulfonylcyclopropane-1-carboxylate |

InChI |

InChI=1S/C7H9NO4S/c1-12-6(9)7(4-8)3-5(7)13(2,10)11/h5H,3H2,1-2H3 |

InChI Key |

JYPXFUUFWZWJHM-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1(CC1S(=O)(=O)C)C#N |

Origin of Product |

United States |

Preparation Methods

The synthesis of Methyl 1-cyano-2-methanesulfonylcyclopropane-1-carboxylate involves several steps. One common method includes the reaction of cyclopropanecarboxylic acid with methanesulfonyl chloride in the presence of a base, followed by the addition of a cyanide source . The reaction conditions typically involve low temperatures and an inert atmosphere to prevent unwanted side reactions. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

Methyl 1-cyano-2-methanesulfonylcyclopropane-1-carboxylate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.

Reduction: Reduction reactions can convert the cyano group to an amine group, using reagents like lithium aluminum hydride.

Scientific Research Applications

Methyl 1-cyano-2-methanesulfonylcyclopropane-1-carboxylate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

Biology: The compound is studied for its potential biological activities, including enzyme inhibition and interaction with biological macromolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 1-cyano-2-methanesulfonylcyclopropane-1-carboxylate involves its interaction with specific molecular targets. The methanesulfonyl group can act as an electrophile, reacting with nucleophilic sites on proteins and other biomolecules. This interaction can lead to the inhibition of enzyme activity or modification of protein function .

Comparison with Similar Compounds

Structural and Functional Group Comparisons

Table 1: Key Structural Features of Cyclopropane and Cycloalkane Derivatives

| Compound Name | Molecular Formula | Functional Groups | Molecular Weight (g/mol) | Key Applications |

|---|---|---|---|---|

| Target Compound (CAS 2095396-11-3) | C₇H₈N₂O₄S* | Cyano, methanesulfonyl, methyl ester | 228.22* | Drug discovery scaffold |

| Methyl 1-(5-methoxy-2,4-dinitrophenoxy)cyclopropanecarboxylate | C₁₂H₁₁N₂O₈ | Phenoxy, nitro, methyl ester | 335.23 | Synthetic intermediate |

| Methyl 3-aminocyclopentanecarboxylate | C₇H₁₃NO₂ | Amino, methyl ester | 143.18 | Pharmaceutical intermediate |

| 1,3-dioxoisoindolin-2-yl 1-(3-methoxyphenyl)cyclopropane-1-carboxylate | C₁₉H₁₅NO₅ | Phenyl, ester, dioxoisoindolinyl | 338.10 | Polymer/materials science |

*Note: Discrepancies in molecular formula and weight for the target compound are noted in ; further validation is required.

Physical and Chemical Properties

Table 2: Inferred Properties Based on Substituent Effects

| Property | Target Compound | Methyl 3-aminocyclopentanecarboxylate | Methyl 1-(3-methoxyphenyl)cyclopropane-1-carboxylate |

|---|---|---|---|

| Solubility | Moderate in polar aprotic solvents | High in polar solvents (amine group) | Low (hydrophobic phenyl group) |

| Stability | Sensitive to nucleophiles | Stable under basic conditions | Stable due to aromatic stabilization |

| Reactivity | High (electron-withdrawing groups) | Moderate (electron-donating amine) | Low (steric hindrance from phenyl) |

Biological Activity

Methyl 1-cyano-2-methanesulfonylcyclopropane-1-carboxylate is a synthetic organic compound notable for its unique cyclopropane structure, which incorporates a cyano group and a methanesulfonyl moiety. This compound has garnered interest in medicinal chemistry and organic synthesis due to the reactivity of its functional groups. The molecular formula is C_8H_9N_1O_3S, with a molecular weight of approximately 201.22 g/mol. Understanding its biological activity is essential for exploring potential applications in drug development and other fields.

Structural Characteristics

The unique structure of this compound contributes to its biological activity. The cyclopropane core, combined with the cyano and methanesulfonyl groups, provides distinct reactivity patterns that can influence interactions with biological systems.

| Property | Details |

|---|---|

| Molecular Formula | C₈H₉N₁O₃S |

| Molecular Weight | 201.22 g/mol |

| Functional Groups | Cyano, Methanesulfonyl |

| Structural Features | Cyclopropane ring |

Biological Activity

Research on the biological activity of this compound is limited but suggests several potential mechanisms of action:

- Enzyme Inhibition : The compound may act as an inhibitor of certain enzymes, potentially impacting metabolic pathways.

- Cell Proliferation : Preliminary studies indicate that compounds with similar structures can influence cell proliferation and apoptosis, suggesting that this compound may have similar effects.

- Oxidative Stress Response : The presence of the cyano group may enable interactions that modulate oxidative stress pathways, which are critical in various disease states.

Case Studies and Research Findings

While specific studies directly focusing on this compound are scarce, related research provides insights into its potential biological effects:

- A study examining the effects of various xenobiotics on MCF-7 breast cancer cells demonstrated that compounds with similar functional groups can alter metabolic pathways linked to cell cycle regulation and oxidative stress responses .

- Another investigation into the biological activity of cyclopropane derivatives highlighted their potential as anti-cancer agents due to their ability to interfere with cellular signaling pathways .

Potential Applications

Given its structural properties and preliminary findings regarding its biological activity, this compound could have several applications:

- Medicinal Chemistry : Its unique reactivity may allow for the development of new therapeutic agents targeting specific diseases.

- Organic Synthesis : The compound may serve as an intermediate in synthesizing more complex molecules due to its functional groups.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.